![molecular formula C11H16BrF3N2O B2449294 4-bromo-3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856086-30-0](/img/structure/B2449294.png)
4-bromo-3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Description
4-bromo-3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Antibacterial and Antifungal Activities
- A study investigated the synthesis of similar pyrazole derivatives and evaluated their in vitro antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial properties, comparable to commercial antibiotics and antifungals (Pundeer et al., 2013).
Synthesis and Structural Studies
- Research on the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, which are structurally similar, provided insights into moderate to excellent yields and excellent regioselectivity under optimized conditions (Lu et al., 2019).
- The tautomerism and structure of 4-bromo-1H-pyrazoles were explored, providing valuable information on the predominant tautomers in both solid state and solution, supported by spectroscopy and X-ray crystallography (Trofimenko et al., 2007).
Synthesis of Derivatives and Intermediates
- Novel synthesis methods for related pyrazole derivatives were developed, offering more versatile approaches for synthesizing a range of compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides (Bobko et al., 2012).
- Research on brominated trihalomethylenones explored their use as precursors in the synthesis of various pyrazole derivatives, indicating potential in diverse synthetic applications (Martins et al., 2013).
Miscellaneous Applications
- The synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives revealed diverse biological activities such as analgesic, anti-inflammatory, and antiarrhythmic properties in animal models (Bondavalli et al., 1988).
properties
IUPAC Name |
4-bromo-3-(butan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrF3N2O/c1-3-8(2)18-7-10-9(12)6-17(16-10)5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGFGYSLHZBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Br)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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